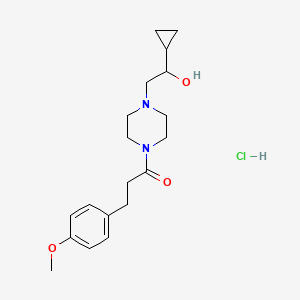

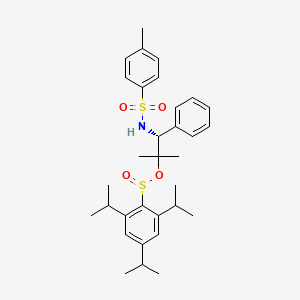

![molecular formula C14H17N3O2S2 B2902802 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 876902-22-6](/img/structure/B2902802.png)

2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide

説明

2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide, also known as MTX-211, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTX-211 is a thieno[2,3-d]pyrimidine derivative that has been synthesized through a multi-step process involving the reaction of 2-amino-6-methylthieno[2,3-d]pyrimidine-4(3H)-one with various reagents.

科学的研究の応用

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

This compound is utilized in the synthesis of condensed pyrimidines, which are crucial in the development of pharmaceuticals and agrochemicals. The process involves the reaction of substituted pyrimidin-5-ylpropanoic acids with ortho-diamines .

Methods of Application

The synthesis is carried out by condensation reactions in polyphosphoric acid, producing new derivatives of heterocyclic systems such as imidazo- and benzoimidazopyridopyrimidines .

Results

The reaction yields various heterocyclic compounds that are potential intermediates for further pharmaceutical development. The specific yields and structures depend on the substituents and reaction conditions .

Application in Antibacterial Agents

Scientific Field

Medicinal Chemistry

Summary of Application

Derivatives of the compound have shown potential as antibacterial agents. The structure of the compound allows for the synthesis of pyrimidin-5-ylpropanoic acid derivatives with antibacterial properties .

Methods of Application

The derivatives are synthesized through chlorination, amination, and heterocyclization reactions starting from pyrimidinylpropanoic and methylpropanoic acids .

Results

The synthesized compounds exhibit antibacterial activity, which is quantified using standard microbiological assays to determine their efficacy against various bacterial strains .

Application in Heterocyclic Chemistry

Scientific Field

Heterocyclic Chemistry

Summary of Application

The compound serves as a precursor for the synthesis of novel heterocyclic structures, which are important in the discovery of new drugs and materials .

Methods of Application

The synthesis involves tandem reactions with diamines in the presence of catalysts like ZnCl2, leading to the formation of complex heterocyclic systems .

Results

The tandem reactions result in the formation of compounds like 4-methyl-5,6-dihydrobenzoimidazopyridopyrimidine-2-thiol and its disulfide, which are analyzed for their potential applications .

Application in Chemical Reagent Development

Scientific Field

Chemical Engineering

Summary of Application

This compound is used in the development of chemical reagents that facilitate various organic reactions, including heterocyclization and condensation .

Methods of Application

The compound is reacted with suitable reagents under controlled conditions to produce the desired chemical reagents .

Results

The produced reagents are characterized by their reactivity and selectivity in promoting specific organic transformations .

Application in Material Science

Scientific Field

Material Science

Summary of Application

The compound’s derivatives are explored for their potential use in creating new materials with unique properties, such as conductive polymers .

Methods of Application

The derivatives are synthesized and then incorporated into polymer matrices to assess their impact on the material’s properties .

Results

Preliminary results indicate changes in the electrical and mechanical properties of the materials, suggesting potential for further exploration .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

The compound is investigated for its use as an analytical reagent in the detection and quantification of various chemical species .

Methods of Application

The compound is used in spectroscopic and chromatographic techniques to enhance the detection sensitivity of the analytical methods .

Results

The use of the compound as an analytical reagent has shown to improve the limits of detection and quantification for certain analyses .

Application in Antimicrobial Activity

Scientific Field

Pharmacology

Summary of Application

The compound has been studied for its potential as an antimicrobial agent, particularly in the synthesis of novel N-pyridine substituted 2-chlorothieno[2,3-d]pyrimidine derivatives .

Methods of Application

The synthesis involves reacting methyl 2-aminothiophene-3-carboxylate with urea, followed by chlorination and treatment with various pyridine amines .

Results

The resulting compounds have demonstrated moderate to good antibacterial and antifungal activity, as confirmed by in vitro assays .

Application in Transition-Metal-Free Synthesis

Scientific Field

Organic Synthesis

Summary of Application

An efficient transition-metal-free route to quinazolin-4(3H)-ones has been developed using derivatives of the compound, showcasing good functional group tolerance .

Methods of Application

The method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Results

Varieties of 2-aryl (heteroaryl) quinazolin-4(3H)-one and related derivatives were obtained with yields of up to 98% .

Application in Heterocyclic Compound Synthesis

Summary of Application

The compound is used for one-stage synthesis of condensed pyrimidines, which are important in the development of new heterocyclic compounds .

Methods of Application

The synthesis is carried out by condensation of substituted pyrimidin-5-ylpropanoic acids with ortho-diamines in polyphosphoric acid .

Results

New derivatives of imidazo- and benzoimidazopyridopyrimidines are synthesized, expanding the range of heterocyclic systems available for further research .

Application in Metal Complex Synthesis

Scientific Field

Inorganic Chemistry

Summary of Application

The compound’s derivatives are used in the synthesis of metal(ii) complexes, which are important for various applications in catalysis and material science .

Methods of Application

The synthesis involves using a rigid ditopic ligand to form metal(ii) complexes through solvothermal methods .

Results

The complexes have been structurally characterized, and their potential applications are being explored .

Application in Chemical Education

Scientific Field

Chemical Education

Summary of Application

The compound is used as a teaching tool to illustrate the synthesis and application of heterocyclic compounds in organic chemistry courses .

Methods of Application

Students are introduced to the synthesis procedures and analytical techniques used to characterize the compound and its derivatives .

Results

The educational approach enhances students’ understanding of organic synthesis and the importance of heterocyclic compounds in pharmaceuticals .

Application in Analytical Method Development

Summary of Application

The compound is investigated for its use in developing new analytical methods for the detection and quantification of chemical species .

Methods of Application

The compound is utilized in spectroscopic and chromatographic techniques to improve the sensitivity and accuracy of analytical methods .

Results

The use of the compound has shown to enhance the limits of detection and quantification for certain analyses .

These applications demonstrate the versatility of 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide in various scientific fields, contributing to advancements in research and technology. The references provided can be consulted for more in-depth information on each application.

Application in Anticancer Research

Scientific Field

Oncology

Summary of Application

Research has indicated that derivatives of the compound may have anticancer properties, particularly against certain types of leukemia .

Methods of Application

The derivatives are synthesized and tested in vitro against various cancer cell lines to assess their cytotoxicity .

Results

Some derivatives have shown promising results, inhibiting the growth of cancer cells at low micromolar concentrations .

Application in Enzyme Inhibition Studies

Scientific Field

Biochemistry

Summary of Application

The compound is used in the study of enzyme inhibitors, which can lead to the development of new drugs for treating metabolic disorders .

Methods of Application

The compound is used to synthesize inhibitors that are then tested against target enzymes in biochemical assays .

Results

Certain synthesized inhibitors have demonstrated the ability to effectively inhibit the activity of specific enzymes .

Application in Neuroprotective Agents

Scientific Field

Neurology

Summary of Application

Derivatives of the compound are being investigated for their potential as neuroprotective agents, which could be beneficial in treating neurodegenerative diseases .

Methods of Application

The derivatives are tested in neuronal cell cultures and animal models to evaluate their protective effects against neurotoxicity .

Results

Preliminary studies have shown that some derivatives can protect neuronal cells from oxidative stress and apoptosis .

Application in Agricultural Chemistry

Scientific Field

Agricultural Science

Summary of Application

The compound’s derivatives are explored for their use as novel agrochemicals, such as pesticides or herbicides .

Methods of Application

The derivatives are synthesized and applied to crops or soil samples to determine their efficacy in controlling pests or weeds .

Results

Initial tests have indicated that certain derivatives can act as effective agrochemicals with low toxicity to non-target organisms .

Application in Photodynamic Therapy

Scientific Field

Photomedicine

Summary of Application

The compound is studied for its potential use in photodynamic therapy (PDT), a treatment for various medical conditions, including cancer .

Methods of Application

The compound is modified to enhance its photodynamic properties and then tested in vitro and in vivo for its therapeutic effects .

Results

Modifications have led to derivatives that produce reactive oxygen species upon light activation, which can induce cell death in targeted tissues .

Application in Antioxidant Development

Summary of Application

The compound is being evaluated for its antioxidant properties, which could lead to the development of new antioxidant therapies .

Methods of Application

The compound is tested for its ability to scavenge free radicals and protect cells from oxidative damage .

Results

Some derivatives have shown significant antioxidant activity, suggesting their potential use in preventing or treating oxidative stress-related diseases .

特性

IUPAC Name |

2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S2/c1-9-5-11-13(16-8-17-14(11)21-9)20-7-12(18)15-6-10-3-2-4-19-10/h5,8,10H,2-4,6-7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQRDLYQGCLUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=CN=C2SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49730385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

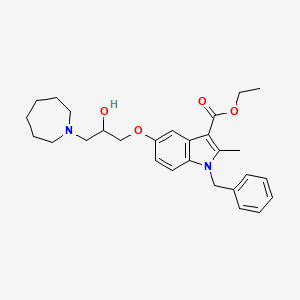

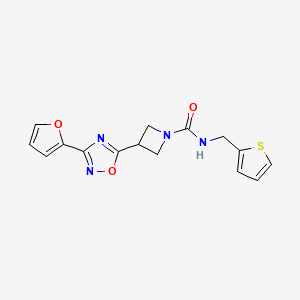

![N-[4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide](/img/structure/B2902720.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2902725.png)

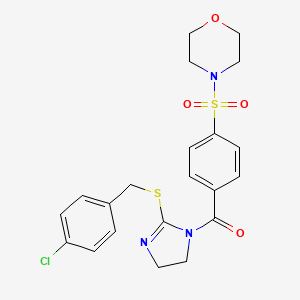

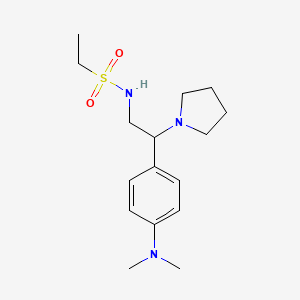

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)

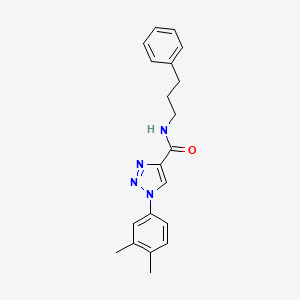

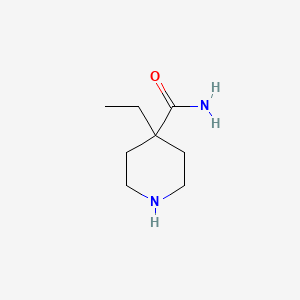

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2902732.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2902739.png)